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Compound Name:
[4-(Dimethylamino)-3-

fluorophenyl]methanol

CAS No.: 446-37-7

Cat. No.: B1372659

Get Quote

Executive Summary
[4-(Dimethylamino)-3-fluorophenyl]methanol (CAS: 446-37-7) is a specialized

pharmacophore building block characterized by a distinct electronic push-pull system. The

molecule features a benzyl alcohol "head" and a lipophilic dimethylaniline "tail," modulated by

an ortho-fluorine atom.

This fluorine substituent is not merely a metabolic blocker; it acts as a conformational lock and

an electronic dimmer. By inductively withdrawing electron density from the para-amino group

while imposing subtle steric pressure, it modulates the basicity of the nitrogen and the planarity

of the aniline system. This guide explores these structure-activity relationships (SAR) to aid in

bioisostere design and fragment-based drug discovery.
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IUPAC Name: [4-(Dimethylamino)-3-fluorophenyl]methanol[1]

SMILES:CN(C)C1=C(C=C(C=C1)CO)F[1]

Molecular Formula: C

H

FNO[1]

Molecular Weight: 169.20 g/mol [2]

Structural Topology (Graphviz Visualization)
The following diagram illustrates the connectivity and key rotatable bonds (

,

) that dictate the molecule's 3D spatial occupancy.
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Figure 1: Topological connectivity highlighting the critical ortho-interaction between the Fluorine

atom and the Dimethylamino group.

Conformational Analysis
The 3D shape of this molecule is governed by two principal torsional degrees of freedom.

Understanding these is critical for docking studies.
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The Aniline Twist ( : C3-C4-N-C )
In unsubstituted N,N-dimethylaniline, the amino group adopts a near-planar conformation (

0–10° twist) to maximize

-

conjugation. However, the introduction of the 3-Fluoro atom introduces a conflict:

Steric Clash: The Van der Waals radius of Fluorine (1.47 Å) is larger than Hydrogen (1.20 Å),

creating repulsion with the N-methyl groups.

Consequence: The dimethylamino group is forced to rotate slightly out of the phenyl plane

(typically 20–30° twist).

Effect on Potency: This deconjugation raises the energy of the nitrogen lone pair (HOMO),

potentially increasing reactivity, but the inductive withdrawal of fluorine counteracts this,

resulting in a net decrease in basicity (pKa shift from ~5.1 to ~4.2).

The Benzylic Rotor ( : C2-C1-CH -OH)
The hydroxymethyl group exhibits free rotation but settles into distinct minima:

Preferred Conformer: The C-O bond tends to align perpendicular to the aromatic plane

(bisecting conformation) to minimize steric clash with ortho-hydrogens.

H-Bonding: In non-polar solvents, an intramolecular H-bond is unlikely due to distance;

however, in crystal lattices, the -OH group forms strong intermolecular networks (O-H···N or

O-H···O).
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Property Value (Approx.) Mechanistic Driver

C-N Bond Length 1.39 Å
Shortened due to resonance

(partial double bond).

N-Inversion Barrier Low (< 5 kcal/mol)
Flattened nitrogen pyramid

due to aryl conjugation.

Dipole Moment ~3.5 D
Vector sum of C-F and C-N

dipoles (aligned).

pKa (Conjugate Acid) 4.2 ± 0.3
Fluorine (-I effect) reduces N-

basicity relative to DMA.

LogP 1.5 - 1.8
Lipophilic core balanced by

polar -OH.

Experimental Protocols
Synthesis & Purification
The most robust route for generating high-purity material for structural analysis is the

chemoselective reduction of the corresponding benzaldehyde.

Reagents: 4-(Dimethylamino)-3-fluorobenzaldehyde, Sodium Borohydride (NaBH

), Methanol (MeOH).

Protocol:

Dissolution: Dissolve 10.0 mmol of 4-(dimethylamino)-3-fluorobenzaldehyde in 25 mL of

anhydrous MeOH. Cool to 0°C under N

atmosphere.

Reduction: Add NaBH

(15.0 mmol, 1.5 eq) portion-wise over 15 minutes. Caution: Gas evolution (H

).
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Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours. Monitor

by TLC (30% EtOAc/Hexanes).

Quench: Carefully add 10 mL of sat. NH

Cl solution.

Extraction: Evaporate MeOH in vacuo. Extract the aqueous residue with CH

Cl

(3 x 20 mL).

Purification: Dry organics over MgSO

, filter, and concentrate. Recrystallize from Hexanes/EtOAc (9:1) to yield white needles.

Spectroscopic Validation
To confirm the structure and purity, ensure the following signals are present:

H NMR (400 MHz, CDCl

):

7.10 (m, 2H, Ar-H2/H6)

6.90 (t, 1H, Ar-H5, J

8 Hz - coupling to F)

4.60 (s, 2H, Ar-CH

-OH)

2.85 (d, 6H, N(CH

)

, J

1-2 Hz - long range coupling)
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F NMR: Single peak around -120 to -125 ppm (referenced to CFCl

).

Applications in Drug Discovery[3][4]
Bioisosteric Replacement
This scaffold is often used to replace:

4-Methoxybenzyl alcohol: The -NMe

provides a similar steric bulk to -OMe but introduces a basic center (cationic at physiological
pH if pKa is optimized).

Non-fluorinated analogs: The fluorine blocks oxidative metabolism at the C3 position

(CYP450 protection) and increases lipophilicity (

LogP

+0.2).

Signal Transduction Pathway (Example)
Compounds containing this motif often target kinase pathways (e.g., EGFR or MEK inhibition)

where the aniline mimics the ATP adenine ring.
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Figure 2: Theoretical binding mode of the scaffold within a kinase ATP-binding pocket.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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